4-Methyl-2-phenylpentanoic acid

Description

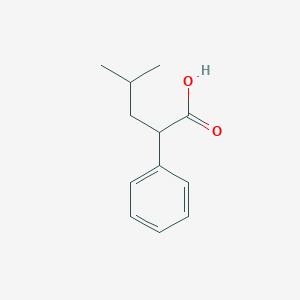

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-11(12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHURPAIUOZIQDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284824 | |

| Record name | 4-methyl-2-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14320-58-2 | |

| Record name | α-(2-Methylpropyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 39184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014320582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC39184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-2-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-2-PHENYL-PENTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4 Methyl 2 Phenylpentanoic Acid and Its Analogues

Classical and Modern Organic Transformations

Friedel-Crafts Reactions in Synthesis of Related Phenylpentanoic Acids

The Friedel-Crafts reaction, a cornerstone of organic chemistry developed in 1877 by Charles Friedel and James Crafts, provides a powerful method for attaching substituents to aromatic rings. wikipedia.org It is a form of electrophilic aromatic substitution, primarily categorized into alkylation and acylation reactions. wikipedia.orgbyjus.com While direct alkylation can be prone to issues like polyalkylation and carbocation rearrangements, Friedel-Crafts acylation offers a more controlled route to precursors of phenylpentanoic acids. masterorganicchemistry.comyoutube.com

The typical sequence involves the acylation of an aromatic ring, such as benzene (B151609), with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com For instance, to create a phenylpentanoic acid backbone, one might use a derivative of glutaric anhydride or a similar five-carbon acylating agent. This reaction forms an oxo-phenylpentanoic acid. The resulting ketone can then be reduced to the corresponding alkane substituent through methods like the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com This two-step acylation-reduction sequence is a reliable method for synthesizing various phenylalkanoic acids. wikipedia.org

The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion (RCO⁺) from the reaction between the acyl halide and the Lewis acid catalyst. byjus.comyoutube.com This ion is then attacked by the electron-rich aromatic ring. A subsequent deprotonation step restores the ring's aromaticity and regenerates the catalyst. byjus.com

Table 1: Comparison of Reduction Methods for Acyl Groups

| Method | Reagents | Conditions | Substrate Compatibility |

|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), HCl | Acidic | Not suitable for acid-sensitive substrates. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH or KOtBu, heat | Basic | Not suitable for base-sensitive substrates. |

Carboxylic Acid Derivatization and Interconversion Strategies

The carboxylic acid functional group in 4-methyl-2-phenylpentanoic acid is a versatile handle for chemical modification. Derivatization is often performed to alter the compound's physical properties, facilitate purification, or prepare it for subsequent reactions. Common derivatives include esters, amides, and acyl chlorides.

Esterification, for example, can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol. These esters, such as 4-phenylpyridine-2-carboxylic acid methyl ester, are often more volatile and amenable to chromatographic purification than the parent acids. aaronchem.com

Interconversion is a key strategy. An ester can be readily hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions. Similarly, nitriles can serve as precursors to carboxylic acids. The Stephen reaction, for example, reduces a nitrile to an imine using stannous chloride and HCl, which is then hydrolyzed to an aldehyde and can be further oxidized to the carboxylic acid. ncert.nic.in Alternatively, direct hydrolysis of a nitrile under strong acid or base catalysis yields the corresponding carboxylic acid.

Generation and Trapping of Reactive Intermediates (e.g., Lithium Enediolates)

The synthesis of complex molecules like this compound can be achieved through the precise formation and reaction of reactive intermediates. Lithium enolates and enediolates are powerful nucleophiles used in carbon-carbon bond formation. These intermediates are typically generated by treating a carbonyl compound, such as an ester, with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.

The acidity of the α-hydrogen in carbonyl compounds allows for its removal by the strong base, creating the enolate. ncert.nic.in In the context of synthesizing the target acid, one could envision a strategy starting with a simpler phenylacetic acid ester. Deprotonation would generate the corresponding lithium enolate. This nucleophilic intermediate could then be trapped by an appropriate electrophile, such as an isobutyl halide (e.g., 1-bromo-2-methylpropane), to introduce the methylpentyl side chain. Subsequent hydrolysis of the ester group would yield the final this compound. This approach allows for the regioselective formation of C-C bonds alpha to the carbonyl group.

Grignard Reagent-Mediated Synthesis

Grignard reagents are highly versatile organomagnesium compounds essential for forming carbon-carbon bonds. A viable synthetic route to this compound using this methodology involves the carboxylation of a suitable Grignard reagent.

The process would begin with the preparation of the Grignard reagent from an appropriate alkyl or aryl halide. For instance, (3-methyl-1-phenylbutyl)magnesium bromide could be synthesized by reacting 1-bromo-3-methyl-1-phenylbutane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The formation of the reagent is often initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. youtube.com

Once formed, the Grignard reagent is a potent nucleophile. It can be reacted with solid carbon dioxide (dry ice), which serves as the electrophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. The final step is an acidic workup (e.g., with aqueous HCl), which protonates the carboxylate to yield the desired carboxylic acid, this compound. nih.gov This carboxylation procedure is a general and effective method for converting organohalides into carboxylic acids with an additional carbon atom. nih.gov

Table 2: Steps in Grignard Reagent-Mediated Carboxylation

| Step | Description | Key Reagents |

|---|---|---|

| 1. Reagent Formation | Reaction of an organohalide with magnesium metal to form the organomagnesium halide. | R-X, Mg, Anhydrous Ether |

| 2. Carboxylation | Nucleophilic attack of the Grignard reagent on carbon dioxide. | R-MgX, CO₂ (solid) |

| 3. Protonation | Acidic workup to protonate the carboxylate salt and yield the final carboxylic acid. | H₃O⁺ (e.g., aq. HCl) |

Hydrolytic Transformations and Decarboxylation Strategies

Hydrolysis is a fundamental transformation in the synthesis of carboxylic acids, often serving as the final step in a multi-step sequence. Precursors such as esters, amides, or nitriles are commonly hydrolyzed to the corresponding carboxylic acid. ncert.nic.in For example, a synthetic route that produces an ester of this compound would conclude with its hydrolysis, typically by heating with aqueous acid or base.

Decarboxylation, the removal of a carboxyl group, is another key strategy, particularly in methods like the malonic ester synthesis. This approach allows for the synthesis of α-substituted carboxylic acids. To synthesize this compound via this route, one would start with diethyl malonate. The α-carbon is first deprotonated with a base (e.g., sodium ethoxide) and then alkylated sequentially with benzyl (B1604629) bromide and then an isobutyl halide. The resulting disubstituted malonic ester is then subjected to hydrolysis with a strong acid, which converts the two ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable and, upon heating, readily undergoes decarboxylation to lose one of the carboxyl groups as CO₂, yielding the target this compound.

Biocatalytic and Enzymatic Routes

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer remarkable selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions, reducing the need for protecting groups and harsh reagents.

Enzyme-Mediated Functionalization and Derivatization

Enzymes, particularly hydrolases like lipases, are widely used for the functionalization and derivatization of carboxylic acids and their esters. A key application is in the kinetic resolution of racemic mixtures of chiral acids like this compound.

In a typical enzymatic resolution, a racemic mixture of the acid is subjected to esterification catalyzed by a lipase (B570770) in the presence of an alcohol. The enzyme will selectively esterify one enantiomer at a much faster rate than the other. For example, a lipase might preferentially convert (R)-4-methyl-2-phenylpentanoic acid into its ester, leaving the (S)-enantiomer largely unreacted as the free acid. The resulting mixture of the ester and the unreacted acid can then be separated by standard techniques like extraction or chromatography. This method provides access to enantiomerically enriched or pure forms of chiral carboxylic acids. The reverse reaction, the stereoselective hydrolysis of a racemic ester, can also be employed to achieve the same outcome. Such biocatalytic methods are crucial for producing single-enantiomer compounds. nih.gov

Development of Novel Biocatalysts for Specific Transformations

The synthesis of enantiomerically pure 2-arylalkanoic acids, a class of compounds to which this compound belongs, has been a significant area of research due to the stereospecific activity of many pharmaceutical compounds. Biocatalysis has emerged as a powerful tool in this field, offering high selectivity and milder reaction conditions compared to traditional chemical methods. While specific research on the biocatalytic production of this compound is not extensively documented in publicly available literature, the principles and biocatalysts developed for its close structural analogues, known as profens (e.g., ibuprofen, ketoprofen, and naproxen), are directly applicable and provide a strong foundation for developing synthetic routes to this compound.

The primary biocatalytic strategies for producing enantiopure 2-arylalkanoic acids involve the kinetic resolution of a racemic mixture. This can be achieved through the enantioselective esterification of the acid or the enantioselective hydrolysis of a corresponding ester. Lipases and esterases are the most commonly employed enzymes for these transformations due to their broad substrate specificity and high enantioselectivity.

Recent advancements have focused on the discovery and engineering of novel biocatalysts with improved activity, stability, and enantioselectivity towards 2-arylalkanoic acid derivatives. These developments are crucial for the efficient and scalable synthesis of compounds like this compound.

One notable area of development is the protein engineering of existing enzymes to enhance their performance for specific substrates. For instance, researchers have successfully engineered esterases to improve their enantioselectivity in the hydrolysis of 2-arylpropionate esters. Through techniques like site-directed mutagenesis and directed evolution, specific amino acid residues in the active site of the enzyme are altered to better accommodate the desired substrate and facilitate the stereoselective transformation.

A study on the bacterial esterase Est924 from a metagenomic library demonstrated a significant enhancement in enantioselectivity for the synthesis of (S)-2-arylpropionic acids through protein engineering. By targeting specific "hotspots" within the enzyme's structure, mutants with inverted and improved stereopreference were created. This approach highlights a promising strategy for developing a biocatalyst tailored for the production of the desired enantiomer of this compound.

Another key development is the use of whole-cell biocatalysts. Utilizing whole microbial cells containing the desired enzyme can offer several advantages over using isolated enzymes, including increased enzyme stability, elimination of costly enzyme purification steps, and inherent cofactor regeneration systems. Research has shown that whole-cell catalysts can be effectively used for the production of profens, providing a robust and economically viable manufacturing process.

The kinetic resolution of profens using commercially available lipases has also been extensively studied and optimized. Candida rugosa lipase, for example, has shown excellent enantioselectivity in the esterification of ketoprofen, allowing for the separation of the (S)- and (R)-enantiomers with high enantiomeric excess. The reaction conditions, such as the choice of solvent, alcohol, and temperature, have been systematically optimized to maximize both conversion and enantioselectivity. These optimized protocols for profens can serve as a starting point for developing a lipase-catalyzed kinetic resolution of racemic this compound.

The table below summarizes the key findings from research on the biocatalytic resolution of profen analogues, which are indicative of the potential for developing biocatalysts for this compound.

| Biocatalyst | Substrate | Transformation | Key Findings |

| Engineered Esterase (Est924 mutant) | Ethyl (S)-2-arylpropionates | Hydrolysis | Inverted and improved enantioselectivity for (S)-isomers. |

| Whole-cell catalyst (harboring engineered esterase) | Ketoprofen ethyl ester, Naproxen ethyl ester | Hydrolysis | Efficient synthesis of (S)-ketoprofen and (S)-naproxen. |

| Candida rugosa lipase | Racemic ketoprofen | Esterification | High enantioselectivity (E = 185) for the (S)-enantiomer. |

These developments in novel biocatalysts and their application in specific transformations for profen synthesis pave the way for the future development of efficient and selective biocatalytic routes to this compound and its enantiomerically pure forms. Further research would involve screening existing enzyme libraries and applying protein engineering strategies to identify or create a biocatalyst with high specificity and efficiency for this particular substrate.

Mechanistic Elucidation of Reactions Involving 4 Methyl 2 Phenylpentanoic Acid Architectures

Detailed Reaction Pathway Analysis and Intermediate Characterization

The synthesis of 2-arylpropanoic acids, a class of compounds to which 4-methyl-2-phenylpentanoic acid belongs, can be achieved through various synthetic routes. One common approach involves the α-arylation of a propanoic acid derivative. Mechanistic studies on related palladium-catalyzed C(sp³)–H arylation of aliphatic carboxylic acids reveal a potential pathway. researchgate.net In such reactions, a palladium catalyst, often in conjunction with a specialized ligand, facilitates the coupling of an aryl group to the α-carbon of the carboxylic acid. The reaction is believed to proceed through a palladacycle intermediate, formed by the coordination of the carboxylate to the palladium center followed by C-H activation.

Another significant pathway involves the transition metal-catalyzed carboxylation of suitable precursors with carbon dioxide (CO₂). frontiersin.orgnih.govacs.orgoup.com For instance, the nickel-catalyzed carboxylation of organic halides has been a subject of detailed mechanistic investigation. nih.gov These studies suggest a catalytic cycle that can involve nickel(0), nickel(I), and nickel(II) oxidation states. A key step is the insertion of CO₂ into a nickel-carbon bond of an organonickel intermediate to form a carboxylate. nih.gov The characterization of these transient intermediates is often challenging but can be achieved through a combination of spectroscopic methods and by trapping experiments. For example, well-defined nickel(I) aryl complexes have been isolated and shown to react with CO₂ to yield the corresponding carboxylic acid. nih.gov

The synthesis of ibuprofen, a structurally related and extensively studied profen, provides further insight into potential intermediates. One of the classical industrial syntheses proceeds via a Friedel-Crafts acylation of isobutylbenzene, followed by reaction with hydrogen cyanide to form a cyanohydrin derivative. youtube.com This cyanohydrin is then hydrolyzed to the carboxylic acid. Each of these steps involves distinct intermediates, such as acylium ions in the acylation step and the tetrahedral intermediate in the nitrile hydrolysis.

The table below summarizes key intermediates proposed in analogous reaction pathways relevant to the synthesis of this compound.

| Reaction Type | Proposed Intermediate | Key Features | Supporting Evidence/Analogy |

| Pd-catalyzed α-arylation | Palladacycle | Six-membered ring involving Pd, O, C, and the carboxylate | Mechanistic studies on Pd-catalyzed C–H functionalization of aliphatic acids researchgate.net |

| Ni-catalyzed carboxylation | Nickel(I) aryl complex | Paramagnetic species, crucial for CO₂ insertion | Isolation and characterization in model systems nih.gov |

| Friedel-Crafts based synthesis | Acylium ion | Electrophilic species for aromatic substitution | General mechanism of Friedel-Crafts acylation youtube.com |

| Friedel-Crafts based synthesis | Cyanohydrin | Precursor to the carboxylic acid moiety | Common intermediate in the synthesis of α-hydroxy acids and α-amino acids from carbonyls youtube.com |

Stereochemical Progression and Stereodetermining Steps

The stereochemistry of this compound, which possesses a chiral center at the α-carbon, is of paramount importance. The control of this stereocenter is a key challenge in its synthesis. Asymmetric hydrogenation and enantioselective alkylation are two of the most powerful strategies to achieve this.

Asymmetric hydrogenation of α-substituted acrylic acid precursors is a highly effective method for producing enantiomerically enriched 2-arylpropanoic acids. nih.govacs.orgnih.govresearchgate.net This reaction is typically catalyzed by chiral transition metal complexes, often employing ruthenium or rhodium with chiral phosphine (B1218219) ligands. The stereodetermining step is the migratory insertion of hydrogen into the double bond of the substrate coordinated to the chiral metal center. The geometry of the catalyst-substrate complex dictates the facial selectivity of the hydrogen addition, leading to the preferential formation of one enantiomer. The enantiomeric excess is highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions.

Alternatively, the stereochemistry can be established through the enantioselective alkylation of an arylacetic acid precursor. nih.gov In this approach, a chiral auxiliary is often employed to direct the stereochemical outcome of the alkylation step. More advanced methods utilize chiral lithium amides as non-covalent, traceless auxiliaries to induce enantioselectivity in the alkylation of enediolates derived from arylacetic acids. nih.gov The stereodetermining step is the approach of the electrophile to the face of the chiral enediolate. The diastereomeric transition states leading to the two possible enantiomeric products have different energies, resulting in a stereoselective transformation.

While not explicitly documented for this compound, sigmatropic rearrangements represent another class of reactions where stereochemical progression is a key feature. For instance, a nih.govacs.org-sigmatropic rearrangement could theoretically be involved in certain synthetic routes, where an allylic sulfoxide, selenoxide, or ammonium (B1175870) ylide rearranges to a homoallylic alcohol, sulfide, or amine, respectively, with a high degree of stereocontrol. The stereochemical outcome of such rearrangements is often predictable based on the suprafacial or antarafacial nature of the sigmatropic shift and the geometry of the transition state. However, the application of such rearrangements to the synthesis of this specific compound is not well-documented in the literature.

The table below outlines key aspects of stereochemical control in relevant synthetic methods.

| Method | Stereodetermining Step | Key Factors Influencing Stereoselectivity | Analogous System |

| Asymmetric Hydrogenation | Migratory insertion of hydrogen | Chiral ligand, metal catalyst, solvent, hydrogen pressure | Synthesis of various chiral α-substituted propanoic acids nih.govacs.orgnih.gov |

| Enantioselective Alkylation | Electrophilic attack on chiral enolate | Chiral auxiliary or chiral base, solvent, temperature, nature of electrophile | Alkylation of arylacetic acids nih.gov |

Influence of Reaction Conditions and Reagent Stoichiometry on Outcome

The outcome of chemical reactions, including product yield, selectivity, and reaction rate, is profoundly influenced by the reaction conditions and the stoichiometry of the reagents. In the context of synthesizing and transforming this compound architectures, these parameters are critical for process optimization.

In transition metal-catalyzed reactions, such as the asymmetric hydrogenation mentioned previously, the nature of the solvent can have a significant impact on both the activity and selectivity of the catalyst. For instance, in nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids, trifluoroethanol has been shown to be an effective solvent. nih.gov The catalyst loading is another crucial parameter, with lower loadings being desirable for economic and environmental reasons. Studies have shown that high substrate-to-catalyst ratios (S/C) can be achieved under optimized conditions. nih.gov The pressure of hydrogen gas is also a key variable, with higher pressures often leading to faster reaction rates.

For alkylation reactions, the choice of base and its stoichiometry are critical. In the enantioselective alkylation of arylacetic acids using a chiral lithium amide, the stoichiometry of the base relative to the substrate and the electrophile must be carefully controlled to ensure the formation of the desired enediolate and to prevent side reactions. nih.gov The temperature of the reaction can also dramatically affect the enantioselectivity, with lower temperatures generally favoring higher enantiomeric excess due to the larger energy difference between the diastereomeric transition states.

In carboxylation reactions, the pressure of CO₂ is a key parameter. While some catalytic systems require high pressures, others have been developed to operate at or near atmospheric pressure, which is advantageous for practical applications. frontiersin.org The choice of the reductant in reductive carboxylation reactions is also critical. For example, the replacement of heterogeneous manganese metal with a homogeneous organic reductant in nickel-catalyzed carboxylations has been shown to improve the reaction's scope and efficiency by avoiding complications arising from the solid reductant. nih.gov

The table below provides examples of how reaction conditions and stoichiometry can influence reaction outcomes in analogous systems.

| Reaction Type | Parameter | Influence on Outcome | Example/Analogy |

| Asymmetric Hydrogenation | Solvent | Affects catalyst solubility, activity, and enantioselectivity | Use of trifluoroethanol in Ni-catalyzed hydrogenation nih.gov |

| Asymmetric Hydrogenation | Catalyst Loading (S/C ratio) | Impacts process efficiency and cost; high S/C is desirable | S/C ratios up to 10,000 achieved in Ni-catalyzed hydrogenation nih.gov |

| Enantioselective Alkylation | Temperature | Lower temperatures often lead to higher enantioselectivity | Optimization of alkylation of arylacetic acids nih.gov |

| Reductive Carboxylation | Reductant | Can influence reaction scope and compatibility with functional groups | Homogeneous vs. heterogeneous reductants in Ni-catalyzed carboxylation nih.gov |

| Reductive Carboxylation | CO₂ Pressure | Affects reaction rate and efficiency; lower pressures are preferred for practicality | Development of systems operating at atmospheric pressure frontiersin.org |

Advanced Analytical Techniques for Comprehensive Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4-Methyl-2-phenylpentanoic acid (C12H16O2), the theoretical exact mass is 192.11503 Da. HRMS can confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

In addition to providing the exact mass, HRMS combined with techniques like electron ionization (EI) or electrospray ionization (ESI) reveals characteristic fragmentation patterns. These patterns serve as a molecular fingerprint, aiding in structural elucidation. The fragmentation of carboxylic acids often involves specific losses of functional groups. libretexts.org For this compound, key fragmentation pathways would likely include the loss of the carboxyl group and cleavages along the alkyl chain.

Table 1: Predicted HRMS Data and Fragmentation for this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C12H16O2 | --- |

| Theoretical Exact Mass | 192.11503 Da | The calculated monoisotopic mass of the molecule. nih.gov |

| [M-H]⁻ Ion | 191.10778 Da | The deprotonated molecule commonly observed in negative ion mode ESI. |

| [M-COOH]⁺ Fragment | 147.11738 Da | Represents the loss of the carboxylic acid group (45.0026 Da). |

Note: The fragmentation data presented is based on common fragmentation patterns of phenylalkanoic acids and is illustrative.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

Multi-dimensional NMR spectroscopy is indispensable for the complete structural and stereochemical assignment of organic molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are necessary to resolve complex spin systems and establish definitive atomic connectivity.

2D NMR experiments correlate different nuclei within the molecule, providing a detailed map of its structure. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the proton at position 2 and the methylene (B1212753) protons at position 3, and between the position 3 protons and the methine proton at position 4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comprinceton.edu This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and conformational preferences.

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) Position | COSY Correlations (with ¹H at position) | HSQC Correlation (with ¹³C at position) | HMBC Correlations (with ¹³C at position) |

|---|---|---|---|

| 2 | 3 | 2 | 1 (Carboxyl), 3, Phenyl-C1', Phenyl-C2'/C6' |

| 3 | 2, 4 | 3 | 1 (Carboxyl), 2, 4, 5 |

| 4 | 3, 5 | 4 | 2, 3, 5 |

| 5 (Methyl) | 4 | 5 | 3, 4 |

Since this compound possesses a chiral center at position 2, it exists as a pair of enantiomers. Chiral NMR spectroscopy is used to distinguish between these enantiomers and determine the enantiomeric excess (e.e.) of a sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govresearchgate.net

When a chiral agent is added to a racemic or scalemic mixture of the analyte, it forms transient diastereomeric complexes (with a CSA) or stable diastereomeric compounds (with a CDA). researchgate.net These diastereomers are no longer mirror images and will exhibit separate, distinguishable signals in the NMR spectrum. The relative integration of these signals allows for the precise calculation of the e.e. scispace.com For carboxylic acids, chiral amines or alcohols are often used as CSAs.

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture, making it ideal for resolving isomers and assessing the purity of this compound.

Chiral HPLC is the most widely used method for separating enantiomers. nih.gov The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds, including carboxylic acids. windows.net The separation of this compound enantiomers would involve selecting an appropriate CSP and optimizing the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier and a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

Table 3: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux® Cellulose-2) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

Note: These parameters are illustrative and would require optimization for this specific compound.

Gas Chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Carboxylic acids like this compound are often not sufficiently volatile for direct GC analysis and require derivatization. A common approach is to convert the carboxylic acid to its more volatile methyl ester (a fatty acid methyl ester, or FAME) through reaction with a reagent like methanol (B129727) with an acid catalyst.

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). nih.gov The GC separates the components of the sample, and the MS detector provides mass spectra for each eluting peak, allowing for positive identification. Advanced detectors, such as a flame ionization detector (FID), offer high sensitivity for quantitative analysis. sciopen.com Chiral GC columns can also be used to separate the enantiomers of the derivatized compound.

Vibrational Spectroscopy for Molecular Structure and Bonding Insights (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful non-destructive analytical technique used to probe the molecular structure and bonding within a compound. By measuring the absorption of infrared radiation by a molecule, an FTIR spectrum is generated, which provides a unique "fingerprint" based on the vibrational frequencies of its constituent chemical bonds. For this compound, the FTIR spectrum offers valuable insights into its key functional groups, including the carboxylic acid, the phenyl ring, and the aliphatic chain.

The analysis of the FTIR spectrum of this compound can be systematically approached by examining the characteristic absorption bands corresponding to specific vibrational modes.

Carboxylic Acid Group Vibrations: The carboxylic acid moiety is the most prominent feature in the infrared spectrum. The O-H stretching vibration of the hydroxyl group gives rise to a very broad and intense absorption band, typically observed in the region of 3300-2500 cm⁻¹ pressbooks.pubechemi.comorgchemboulder.com. This significant broadening is a hallmark of the intermolecular hydrogen bonding between carboxylic acid molecules, which form dimers in the condensed phase orgchemboulder.comlibretexts.org.

The carbonyl (C=O) stretching vibration of the carboxylic acid is another key diagnostic peak. It appears as a strong and sharp absorption band, generally in the range of 1725-1700 cm⁻¹ pressbooks.pubechemi.com. The exact position can be influenced by factors such as hydrogen bonding. The spectrum also displays a C-O stretching vibration, which is typically found between 1320 and 1210 cm⁻¹ orgchemboulder.com. Additionally, O-H bending vibrations can be observed, often appearing in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions orgchemboulder.com.

Aromatic Phenyl Group Vibrations: The presence of the phenyl group is confirmed by several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range orgchemboulder.com. In-ring carbon-carbon (C=C) stretching vibrations of the aromatic ring give rise to moderate to sharp absorptions in the 1600-1450 cm⁻¹ region blogspot.com. Often, two distinct bands can be seen, one near 1600 cm⁻¹ and another around 1475 cm⁻¹ blogspot.com.

Furthermore, the substitution pattern on the benzene (B151609) ring can be inferred from the C-H out-of-plane bending vibrations, which appear as strong bands in the fingerprint region, typically between 900 and 675 cm⁻¹ orgchemboulder.com.

Aliphatic Chain Vibrations: The aliphatic backbone of this compound, consisting of methyl (-CH₃), methylene (-CH₂-), and methine (>CH-) groups, also produces characteristic signals. The stretching vibrations of the sp³ hybridized C-H bonds occur just below 3000 cm⁻¹, generally in the 3000-2850 cm⁻¹ range libretexts.org. These are typically sharp and of medium to strong intensity.

The bending vibrations of these aliphatic C-H bonds are also observable. Methyl C-H bending (scissoring) vibrations are found around 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ uomustansiriyah.edu.iqresearchgate.net. The presence of a gem-dimethyl group (isopropyl moiety) may give rise to a characteristic doublet around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ quora.com. Methylene C-H bending vibrations occur in the 1485-1445 cm⁻¹ range quora.com.

Table of Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | -CH₃, -CH₂-, >CH- | 3000 - 2850 | Medium to Strong |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong, Sharp |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium, Sharp |

| Aliphatic C-H Bend | -CH₃, -CH₂- | 1485 - 1365 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium to Strong |

| O-H Bend | Carboxylic Acid | 950 - 910 | Medium, Broad |

| Aromatic C-H Out-of-Plane Bend | Phenyl Ring | 900 - 675 | Strong |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and energetic properties of 4-Methyl-2-phenylpentanoic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed research findings from such calculations would typically involve optimizing the molecular geometry to find the lowest energy structure. Key energetic properties like the total energy, heats of formation, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability.

For this compound, the calculations would reveal the delocalization of electrons in the phenyl ring and the polar nature of the carboxylic acid group. The electron-donating effect of the isobutyl group and the electron-withdrawing nature of the phenyl and carboxyl groups would be quantified through analysis of the molecular orbitals and the electrostatic potential map.

Table 1: Illustrative Energetic Properties of this compound from a Hypothetical DFT Calculation This data is representative of typical results from quantum chemical calculations and is for illustrative purposes.

| Property | Calculated Value | Unit | Significance |

| Total Energy | -653.123 | Hartrees | The absolute ground state energy of the molecule at 0 Kelvin. |

| Heat of Formation | -450.5 | kJ/mol | The enthalpy change when the compound is formed from its constituent elements. |

| HOMO Energy | -6.8 | eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -0.9 | eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.9 | eV | Indicator of chemical stability and reactivity. |

Molecular Modeling and Conformational Analysis of this compound and its Derivatives

The biological and chemical activity of this compound is intrinsically linked to its three-dimensional shape or conformation. Molecular modeling techniques, including both quantum mechanics and more computationally efficient molecular mechanics (MM) methods, are used to explore the molecule's conformational landscape.

This compound has several rotatable single bonds: the C-C bond connecting the isobutyl group, the C-C bond linking the chiral center to the phenyl ring, and the C-C and C-O bonds of the carboxylic acid group. Rotation around these bonds gives rise to various conformers with different energies.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process generates a potential energy surface, identifying low-energy, stable conformers (local minima) and the energy barriers (transition states) between them. The most stable conformer, or global minimum, represents the most probable shape of the molecule in a given environment. These studies are crucial for understanding how the molecule might interact with biological receptors or how its derivatives might be designed for specific functions.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This data is for illustrative purposes to represent findings from a typical conformational analysis.

| Conformer | Dihedral Angle (C-C-C-Ph) | Relative Energy (kJ/mol) | Population (%) at 298K |

| A (Global Minimum) | 65° | 0.00 | 75.3 |

| B | 175° | 3.50 | 18.1 |

| C | -70° | 5.20 | 6.6 |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical calculations are invaluable for predicting the reactivity of this compound. By analyzing the calculated electronic properties, one can identify the most likely sites for chemical attack.

Reactivity: The HOMO and LUMO distributions are key indicators. The region with the highest HOMO density is the most probable site for electrophilic attack (e.g., protonation), which is expected to be on the oxygen atoms of the carboxyl group. Conversely, the region with the highest LUMO density is the most susceptible to nucleophilic attack.

Regioselectivity: For reactions involving the phenyl ring, such as electrophilic aromatic substitution, computational models can predict the most likely position of attack (ortho, meta, or para). This is achieved by calculating the energies of the intermediate structures (sigma complexes) for each pathway or by analyzing local reactivity descriptors like Fukui functions or atomic charges.

Stereoselectivity: The molecule possesses a chiral center at the carbon atom bonded to the phenyl and carboxyl groups. Computational methods can be used to model transition states of reactions involving this center. mit.edu By comparing the activation energies for pathways leading to different stereoisomers, one can predict which product is more likely to form, providing insight into the reaction's stereoselectivity. mit.edu This is particularly important in asymmetric synthesis, where controlling the formation of one enantiomer over the other is critical. smolecule.com

Elucidation of Spectroscopic Properties through Theoretical Calculations

Computational chemistry can accurately predict various spectroscopic properties, aiding in the structural confirmation and analysis of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. smolecule.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can obtain theoretical chemical shifts that typically show good correlation with experimental data. smolecule.com This allows for the unambiguous assignment of peaks in an experimental spectrum to specific atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. These calculations help assign specific peaks to the vibrations of functional groups, such as the characteristic C=O and O-H stretching of the carboxylic acid group and the C-H stretches of the phenyl and isobutyl groups. smolecule.com While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement.

Table 3: Illustrative Comparison of Calculated and Expected Experimental Spectroscopic Data This data is representative of typical results from theoretical spectroscopic calculations and is for illustrative purposes.

| Parameter | Calculated Value | Expected Experimental Value | Assignment |

| ¹H NMR | |||

| Chemical Shift (δ) | 12.1 ppm | 10-13 ppm | Carboxylic acid (-COOH) |

| Chemical Shift (δ) | 7.3 ppm | 7.2-7.4 ppm | Phenyl group (-C₆H₅) |

| Chemical Shift (δ) | 3.7 ppm | ~3.6 ppm | Methine (-CH) at chiral center |

| ¹³C NMR | |||

| Chemical Shift (δ) | 178 ppm | 175-180 ppm | Carboxyl carbon (-COOH) |

| Chemical Shift (δ) | 129 ppm | 125-145 ppm | Phenyl carbons (-C₆H₅) |

| IR Spectroscopy | |||

| Vibrational Frequency (ν) | 3100 cm⁻¹ (scaled) | 2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |

| Vibrational Frequency (ν) | 1735 cm⁻¹ (scaled) | ~1710 cm⁻¹ | C=O stretch (carboxylic acid) |

Future Perspectives and Uncharted Research Domains

Development of Green Chemistry Methodologies for Synthesis

The chemical industry's growing emphasis on sustainability is driving a paradigm shift in synthetic chemistry. For a molecule like 4-Methyl-2-phenylpentanoic acid, which possesses a chiral center, the development of green and efficient synthetic routes is a key area of future research.

Current synthetic approaches to chiral carboxylic acids often rely on classical resolution methods or the use of stoichiometric chiral auxiliaries, which can be inefficient and generate significant waste. ethz.chuniurb.it Future methodologies will likely focus on catalytic asymmetric synthesis, a more atom-economical approach. rsc.org

Biocatalysis: One of the most promising green chemistry avenues is the use of enzymes. Biocatalytic processes, employing enzymes like lipases, esterases, or engineered oxidoreductases, offer high enantioselectivity and operate under mild conditions, typically in aqueous media. nih.govpharmasalmanac.com The advantages of biocatalysis include reduced energy consumption and avoidance of hazardous reagents and solvents. pharmasalmanac.com For instance, the asymmetric hydrolysis of a prochiral ester precursor or the kinetic resolution of a racemic mixture of this compound esters could be achieved using lipases. unipd.it Furthermore, carboxylic acid reductases (CARs) could be engineered to selectively reduce a precursor to the desired chiral acid. nih.govnih.gov

Catalytic Asymmetric Synthesis: The development of novel transition-metal catalysts and organocatalysts for the enantioselective synthesis of α-chiral carboxylic acids is a vibrant field of research. rsc.org Nickel-catalyzed cascade reactions, for example, have been shown to be effective in the stereoselective conversion of alkynes to α-chiral carboxylic acids. nih.gov The application of such catalytic systems to the synthesis of this compound from readily available starting materials would represent a significant advancement.

Green Solvents and Reagents: The replacement of traditional volatile organic solvents with greener alternatives like water or bio-based solvents is a key tenet of green chemistry. mdpi.com Research into the synthesis of this compound will likely explore the use of such solvents. Additionally, the use of benign reagents, such as formic acid as a carboxylating agent in catalytic reactions, presents a more sustainable alternative to traditional methods. nih.gov

| Green Synthesis Approach | Potential Application to this compound | Key Advantages |

| Biocatalysis | Enantioselective hydrolysis of a precursor ester using lipases. | High selectivity, mild reaction conditions, use of water as a solvent. nih.govpharmasalmanac.com |

| Asymmetric Catalysis | Nickel-catalyzed asymmetric hydrocarboxylation of a suitable alkene. | High atom economy, catalytic efficiency. nih.gov |

| Green Solvents | Performing the synthesis in water or a biodegradable solvent. | Reduced environmental impact, improved safety. mdpi.com |

Automation and High-Throughput Approaches in this compound Research

The complexity of optimizing chemical reactions and screening for desired properties necessitates more efficient research methodologies. Automation and high-throughput experimentation (HTE) are set to revolutionize the study of compounds like this compound.

Automated Synthesis and Flow Chemistry: The use of automated synthesis platforms can significantly accelerate the discovery and optimization of synthetic routes. sigmaaldrich.com Flow chemistry, in particular, offers precise control over reaction parameters, leading to improved yields, selectivity, and safety. nih.govrsc.orgacs.org For the synthesis of this compound, a continuous flow process could enable rapid screening of catalysts, solvents, and reaction conditions. nih.gov This technology is particularly well-suited for catalytic reactions, allowing for efficient catalyst screening and reuse. acs.org

High-Throughput Screening (HTS): HTS techniques allow for the rapid testing of large libraries of compounds for specific biological or chemical properties. sigmaaldrich.com In the context of this compound, HTS could be employed to:

Screen for optimal catalysts for its enantioselective synthesis.

Evaluate the biological activity of a library of its derivatives against various targets.

Identify derivatives with desired physicochemical properties.

The integration of automated synthesis with HTS would create a powerful platform for the rapid development and evaluation of this compound and its analogues.

| High-Throughput Technology | Application in this compound Research | Potential Impact |

| Flow Chemistry | Optimization of asymmetric synthesis by rapidly screening reaction parameters. | Faster process development, improved yields and selectivity. nih.govrsc.org |

| Automated Synthesis | Generation of a library of this compound derivatives. | Accelerated discovery of structure-activity relationships. sigmaaldrich.com |

| High-Throughput Screening | Evaluation of the biological activity of derivatives against multiple targets. | Rapid identification of lead compounds for further development. |

Theoretical Advancement in Predicting Complex Chemical Behavior

Computational chemistry and in silico modeling are becoming indispensable tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound, theoretical advancements can provide profound insights into its properties and reactivity.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including molecular geometry, electronic structure, and spectroscopic signatures. acs.orgnih.govmdpi.com For this compound, DFT studies could be employed to:

Determine the most stable conformations of its different stereoisomers.

Predict its pKa value and other physicochemical properties. acs.org

Investigate the mechanism of its formation in different synthetic routes.

Model its interaction with biological targets or catalysts. nih.govacs.org

Machine Learning and Artificial Intelligence (AI): The application of machine learning and AI in chemistry is a rapidly growing field. eurekalert.orgarxiv.orgarxiv.org These tools can be trained on large datasets of chemical information to predict reaction outcomes, properties of new molecules, and even design novel synthetic pathways. acs.orgacs.org In the context of this compound, machine learning models could be developed to:

Predict the enantioselectivity of a given catalyst for its synthesis.

Forecast its biological activity based on its structural features.

Identify promising derivatives with optimized properties.

The synergy between theoretical predictions and experimental validation will be crucial in accelerating the exploration of this compound's chemical space. nih.gov

| Theoretical Approach | Application to this compound | Predicted Insights |

| Density Functional Theory (DFT) | Calculation of conformational energies and electronic properties. | Understanding of stereoisomer stability and reactivity. acs.orgnih.gov |

| Machine Learning (ML) | Prediction of reaction outcomes and biological activity. | Guidance for experimental design and lead optimization. eurekalert.orgacs.org |

| Molecular Dynamics (MD) Simulations | Simulation of its behavior in different solvent environments or bound to a protein. | Insight into its solubility, aggregation, and binding modes. frontiersin.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.